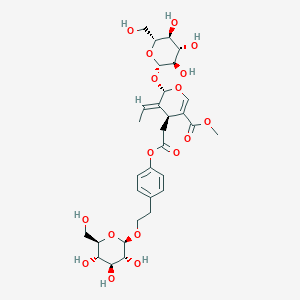

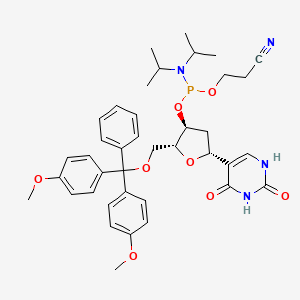

![molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7](/img/structure/B1494102.png)

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

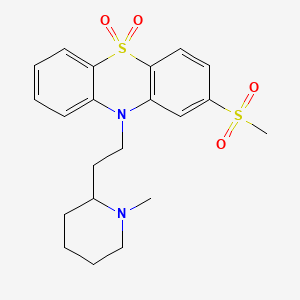

“Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP” is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research . It’s a derivative of N-Acetylgalactosamine (GalNAc), an amino sugar derivative of galactose .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 103 bonds, including 58 non-H bonds, 11 multiple bonds, 15 rotatable bonds, 5 double bonds, 6 aromatic bonds, 4 six-membered rings, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 nitro group (aromatic), 10 hydroxyl groups, and 2 primary alcohols .Wissenschaftliche Forschungsanwendungen

Galanin Receptors and Brain Function : A study described the cloning of a second galanin receptor type, GALR2, from the rat hypothalamus, which shares pharmacological similarities with GALR1 when expressed in COS-7 cells. This receptor is expressed in a diverse range of tissues, suggesting its widespread role in various physiological processes (Howard et al., 1997).

Regulatory Sequences for Galanin Expression : Research identified a highly conserved sequence, GAL5.1, located upstream of the human GAL transcription start site, which activates promoter activity in neurons expressing the galanin peptide. This sequence may play a role in modulating mood, food, and alcohol preference through genetic polymorphisms (Davidson et al., 2011).

Galanin and Anxiety Disorders : A study found associations between genetic variations in the GAL gene and the severity of symptoms in female patients suffering from panic disorder. This suggests a potential role of galanin in the pathogenesis of anxiety and affective disorders, indicating its significance in neurobiological research (Unschuld et al., 2008).

Galanin in Alcoholism and Anxiety : Galanin has been implicated in alcohol abuse and anxiety through animal studies. Human studies have found haplotype associations with alcoholism, suggesting a possible contribution of galanin to vulnerability to alcoholism, potentially mediated by anxiety (Belfer et al., 2006).

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme sialidase . Sialidases are glycosidases responsible for the removal of sialic acid residues from glycan portions of either glycoproteins or glycolipids . By desialylation, sialidases are able to modulate the functionality and stability of the Sia-containing molecules and are involved in both physiological and pathological pathways .

Mode of Action

The compound acts as a substrate for sialidases . It is recognized and cleaved by the enzyme, leading to the release of a nitrophenol group . This cleavage can be monitored by tracking the increase in absorbance at 405 nm, providing a measure of sialidase activity .

Biochemical Pathways

The compound is involved in the sialylation and desialylation processes, which are critical in regulating various biological processes . Desialylation of glycoconjugates influences cell signaling, adhesion, and apoptosis, receptor activation for adhesion, phagocytosis, cell migration, regulation of cell transformation, differentiation and migration, neuritogenesis, carcinogenesis, and insulin signaling .

Result of Action

The cleavage of this compound by sialidases can lead to changes in the functionality and stability of Sia-containing molecules . This can have downstream effects on various physiological and pathological pathways, including cell signaling, adhesion, apoptosis, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and activity of sialidases in the cellular environment would directly impact the compound’s action . Additionally, factors such as pH, temperature, and the presence of other interacting molecules could also influence the compound’s stability and efficacy.

Biochemische Analyse

Biochemical Properties

Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: is involved in several biochemical reactions, primarily due to its glycosidic bonds and the presence of Neu5Ac. This compound interacts with various enzymes, including sialyltransferases and glycosidases, which facilitate the addition or removal of sialic acid residues. The interaction with these enzymes is crucial for the synthesis and degradation of glycoproteins and glycolipids. Additionally, This compound can bind to specific lectins, such as Sambucus nigra agglutinin, which recognize sialic acid-containing structures .

Cellular Effects

The effects of This compound on cellular processes are diverse. This compound can influence cell signaling pathways by interacting with cell surface receptors that recognize sialic acid residues. These interactions can modulate gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. For example, the presence of Neu5Ac in This compound can affect the binding affinity of cell surface receptors, thereby altering downstream signaling pathways .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The sialic acid residue (Neu5Ac) in the compound can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs) on the cell surface, leading to the activation or inhibition of signaling pathways. Additionally, This compound can inhibit or activate enzymes involved in glycosylation processes, thereby affecting the synthesis and modification of glycoproteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time when exposed to heat, light, or enzymatic activity. Long-term studies have shown that This compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell survival. At high doses, it may exhibit toxic or adverse effects, such as inducing apoptosis or causing oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound: is involved in several metabolic pathways, particularly those related to glycosylation. This compound can be metabolized by glycosidases and sialidases, which cleave the glycosidic bonds and release the individual sugar residues. The metabolic flux and levels of metabolites can be influenced by the presence of This compound , affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments. The distribution of This compound can affect its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of Neu5Ac can facilitate the localization of This compound to the Golgi apparatus, where it participates in glycosylation processes .

Eigenschaften

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSJFGKSKBLDR-CHTWOQIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

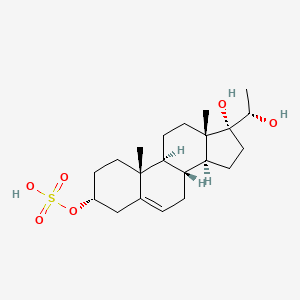

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)

![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)